Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Brand Name: Vulcanchem
CAS No.: 303010-19-7
VCID: VC3907787
InChI: InChI=1S/C9H15NO4/c1-13-5-6-3-8(11)10-7(6)4-9(12)14-2/h6-7H,3-5H2,1-2H3,(H,10,11)
SMILES: COCC1CC(=O)NC1CC(=O)OC
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate

CAS No.: 303010-19-7

Cat. No.: VC3907787

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate - 303010-19-7

Specification

CAS No. 303010-19-7
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate
Standard InChI InChI=1S/C9H15NO4/c1-13-5-6-3-8(11)10-7(6)4-9(12)14-2/h6-7H,3-5H2,1-2H3,(H,10,11)
Standard InChI Key YSQYWGVKZBROFD-UHFFFAOYSA-N
SMILES COCC1CC(=O)NC1CC(=O)OC
Canonical SMILES COCC1CC(=O)NC1CC(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . Its IUPAC name, methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate, reflects its functional groups: a pyrrolidinone core (5-oxopyrrolidine), a methoxymethyl side chain at position 3, and a methyl ester at position 2 . The SMILES notation COCC1CC(=O)NC1CC(=O)OC further delineates its connectivity .

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS Number303010-19-7
PubChem CID2794925
Molecular FormulaC₉H₁₅NO₄
Molecular Weight201.22 g/mol
SynonymsMethyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate; 2-Pyrrolidineacetic acid, 3-(methoxymethyl)-5-oxo-, methyl ester

Structural Analysis

The 2D structure features a pyrrolidinone ring (lactam) with ketone functionality at position 5. The methoxymethyl group (-OCH₂OCH₃) at position 3 introduces steric bulk, while the methyl ester at position 2 enhances solubility in organic solvents . Computational models suggest that the methoxymethyl group adopts a gauche conformation relative to the lactam ring, minimizing steric clash .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocol for this compound is published, analogous pyrrolidinones are synthesized via condensation reactions involving oxoacetates and amines. For example, ethyl 4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylates are prepared by refluxing sodium diethyl oxalacetate with aldehydes and methylamine in ethanol . Adapting this method, methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate could be synthesized via:

  • Aldol Condensation: Reacting methyl oxalacetate with a methoxymethyl-substituted aldehyde.

  • Cyclization: Intramolecular lactam formation under acidic or basic conditions .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Hypothetical)
Aldol CondensationMethyl oxalacetate, methoxymethylacetaldehyde, EtOH, reflux60–70%
CyclizationHCl (aq), 100°C, 6 hrs80–85%

Functionalization Reactions

The compound’s ester and ketone groups are amenable to further modification:

  • Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid derivative, enhancing polarity .

  • Reductive Amination: The ketone at position 5 can react with primary amines to form imines, which are reducible to secondary amines .

Future Directions and Research Gaps

Synthetic Optimization

Current methods for analogous compounds suffer from moderate yields (60–85%) . Exploring catalysts (e.g., organocatalysts) or microwave-assisted synthesis could improve efficiency.

Biological Screening

Prioritizing assays for anti-inflammatory (TNF-α inhibition) and antimicrobial activity is warranted. Molecular docking studies could predict CRBN-binding potential, leveraging its glutarimide-like motif .

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